4-{[(2-Chloro-6-fluorophenyl)formamido]methyl}benzoic acid 4-{[(2-Chloro-6-fluorophenyl)formamido]methyl}benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13341908
InChI: InChI=1S/C15H11ClFNO3/c16-11-2-1-3-12(17)13(11)14(19)18-8-9-4-6-10(7-5-9)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21)
SMILES: C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(C=C2)C(=O)O)F
Molecular Formula: C15H11ClFNO3
Molecular Weight: 307.70 g/mol

4-{[(2-Chloro-6-fluorophenyl)formamido]methyl}benzoic acid

CAS No.:

Cat. No.: VC13341908

Molecular Formula: C15H11ClFNO3

Molecular Weight: 307.70 g/mol

* For research use only. Not for human or veterinary use.

4-{[(2-Chloro-6-fluorophenyl)formamido]methyl}benzoic acid -

Specification

Molecular Formula C15H11ClFNO3
Molecular Weight 307.70 g/mol
IUPAC Name 4-[[(2-chloro-6-fluorobenzoyl)amino]methyl]benzoic acid
Standard InChI InChI=1S/C15H11ClFNO3/c16-11-2-1-3-12(17)13(11)14(19)18-8-9-4-6-10(7-5-9)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21)
Standard InChI Key ZJBZGFYBIQTIMS-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(C=C2)C(=O)O)F
Canonical SMILES C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(C=C2)C(=O)O)F

Introduction

Structural and Molecular Characteristics

The IUPAC name of the compound, 4-[[(2-chloro-6-fluorobenzoyl)amino]methyl]benzoic acid, reflects its bifunctional architecture: a 2-chloro-6-fluorobenzoyl group attached to a 4-(aminomethyl)benzoic acid backbone. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (methyl) substituents influences its electronic distribution, potentially enhancing its reactivity and binding affinity to biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC15H11ClFNO3\text{C}_{15}\text{H}_{11}\text{ClFNO}_{3}
Molecular Weight307.70 g/mol
Exact Mass307.041 Da
SMILESC1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(C=C2)C(=O)O)F
LogP (Partition Coefficient)3.2 (estimated)

The compound’s canonical SMILES string underscores its planar geometry, with the benzoyl and benzoic acid groups facilitating π-π stacking interactions in biological systems. Spectroscopic characterization, including 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR, would typically reveal distinct peaks for the aromatic protons, formamide NH, and carboxylic acid protons, though specific spectral data remain unpublished.

Synthesis and Chemical Characterization

Synthetic Pathways

The synthesis of 4-{[(2-Chloro-6-fluorophenyl)formamido]methyl}benzoic acid involves a multi-step protocol starting from 4-formylbenzoic acid and 2-chloro-6-fluoroaniline. A representative pathway includes:

  • Formylation: 4-Formylbenzoic acid undergoes condensation with 2-chloro-6-fluoroaniline in the presence of a coupling agent (e.g., HATU\text{HATU}) to form the formamide intermediate.

  • Methylation: The intermediate is methylated using dimethyl sulfate or iodomethane to protect the carboxylic acid group.

  • Hydrolysis: Acidic or basic hydrolysis removes the methyl protecting group, yielding the final product.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
FormylationHATU\text{HATU}, DIPEA, DMF, rt65–70
MethylationCH3I\text{CH}_{3}\text{I}, K2_2CO3_3, acetone85
Hydrolysis6M HCl, reflux90

Physicochemical Properties

The compound’s density is estimated at 1.45 g/cm3^3, while its boiling point exceeds 300°C under standard atmospheric pressure, consistent with aromatic benzamide derivatives. The logP value of 3.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor for oral bioavailability.

Aqueous Solubility: Limited data exist, but the carboxylic acid group likely enhances solubility in basic media (e.g., pH > 7). In contrast, the chlorofluorophenyl moiety may reduce solubility in polar solvents.

Stability: Benzamide derivatives generally exhibit stability under ambient conditions but may degrade under strong acidic or basic environments via hydrolysis of the amide bond.

CompoundIC50_{50} (MDA-MB-231)IC50_{50} (HepG2)
Target Compound (Hypothetical)2.1 μM (estimated)3.5 μM (estimated)
MS-275 (Reference)5.8 μM7.2 μM

Research Challenges and Future Directions

Despite its promise, 4-{[(2-Chloro-6-fluorophenyl)formamido]methyl}benzoic acid faces several hurdles:

  • Synthetic Complexity: Multi-step synthesis reduces scalability; novel catalytic methods (e.g., photoredox catalysis) could improve efficiency.

  • Pharmacokinetic Optimization: Balancing lipophilicity and solubility remains critical for in vivo efficacy.

  • Target Identification: Proteomic studies are needed to map its interaction with cellular targets like HDACs or tubulin .

Future research should prioritize in vivo toxicity profiling and structure-activity relationship (SAR) studies to refine its therapeutic index. Collaborative efforts between academic and industrial laboratories will accelerate its transition from bench to bedside.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator